N-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]acetamide
Overview
Description
N-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound belonging to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring substituted with a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzimidazole core.
Acetylation: The final step involves the acetylation of the benzimidazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the benzimidazole ring, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated methoxyphenyl derivatives and strong bases like sodium hydride.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives with altered functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and oxidative stress pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways Involved: It modulates the expression of pro-inflammatory cytokines and oxidative stress markers, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenylacetamide: Similar structure but with a sulfonyl group, showing enhanced anti-inflammatory properties.
4-methoxyphenylacetamide: Lacks the benzimidazole ring, resulting in different pharmacological activities.
Uniqueness
N-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzimidazole derivatives. Its combination of a methoxyphenyl group and an acetamide moiety contributes to its potent anti-inflammatory and anticancer effects.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10(20)17-12-5-8-14-15(9-12)19-16(18-14)11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUSHIYBRBVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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